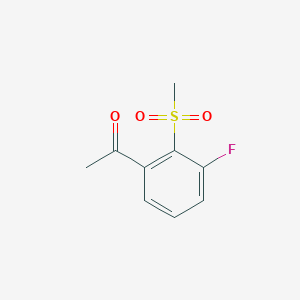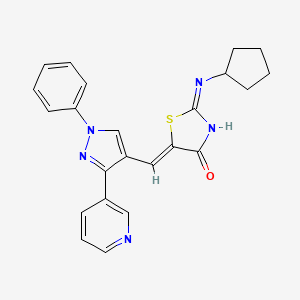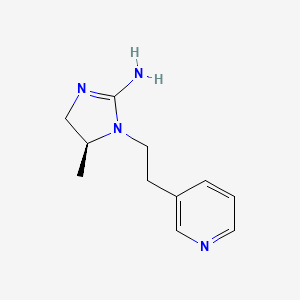![molecular formula C29H26N4O4 B12839242 (5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including oxazole, triazole, and acetic acid moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetic acid group.
Oxazole Synthesis: The oxazole ring can be synthesized via the cyclization of an appropriate α-haloketone with an amide.
Triazole Synthesis: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The oxazole and triazole intermediates are then coupled using a suitable linker, such as an ethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s functional groups allow it to be incorporated into polymers or other materials, enhancing their properties.
Mécanisme D'action
The mechanism of action of 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole and triazole rings can bind to active sites of enzymes or receptors, modulating their activity. The acetic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid
- 2-(5-methyl-2-phenyloxazol-4-yl)ethanol
- 2-methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propionic acid
Uniqueness
Compared to similar compounds, 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid stands out due to its combination of oxazole, triazole, and acetic acid moieties. This unique structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C29H26N4O4 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
2-[5-[[3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-2-phenyltriazol-4-yl]acetic acid |
InChI |
InChI=1S/C29H26N4O4/c1-20-25(30-29(37-20)22-10-4-2-5-11-22)15-16-36-24-14-8-9-21(17-24)18-26-27(19-28(34)35)32-33(31-26)23-12-6-3-7-13-23/h2-14,17H,15-16,18-19H2,1H3,(H,34,35) |
Clé InChI |
QIGYDDWEDSMCSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=CC(=C3)CC4=NN(N=C4CC(=O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
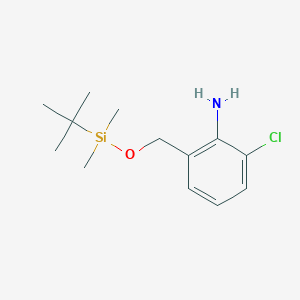
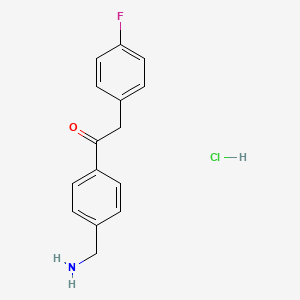
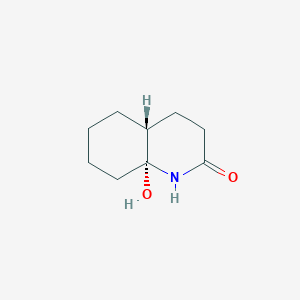
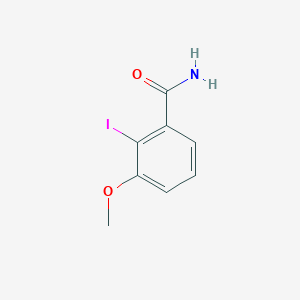
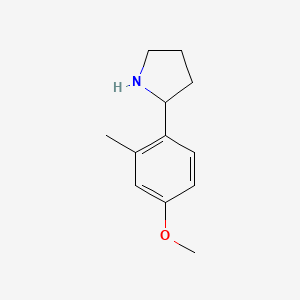
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
